InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17-
. The compound has a complexity of 577 . N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is a chemical compound with significant relevance in various scientific fields, particularly in organic chemistry and medicinal applications. Its systematic name is (2E)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide, and it is classified as a stable isotope-labeled compound. The compound's CAS number is 1020719-20-3, and it has a molecular formula of C26H20D5NO3, with a molecular weight of approximately 404.51 g/mol .
The synthesis of N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide typically involves several key steps that include the formation of the benzylidene structure and the incorporation of the isobutyrylacetamide moiety. Although specific synthetic routes can vary, common methods include:
These methods require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and minimize byproducts.
N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide participates in various chemical reactions that are essential for its applications:
These reactions are fundamental in modifying the compound for specific applications in research and industry.
The mechanism of action for N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide primarily relates to its interactions at the molecular level with biological targets. It may function through:
Quantitative data on binding affinities and kinetic parameters would typically be derived from experimental assays.
N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide exhibits distinct physical and chemical properties:
These properties are critical for determining the suitability of the compound in various applications .
N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide finds applications in several areas:
The versatility of this compound underlines its importance across various scientific disciplines .
N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide (CAS 163217-66-1) is systematically named as (2Z)-2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide [9]. Its molecular formula is C26H25NO3, with a molecular weight of 399.48 g/mol [1] [9]. The structure integrates three key moieties:
The benzylidene linkage adopts a (Z)-configuration, confirmed by the IUPAC notation (2Z) and the SMILES string C\C(=C\c1ccccc1)C(=O)Nc2ccc(OCc3ccccc3)cc2
[9]. This planar arrangement facilitates extended π-conjugation, influencing electronic properties and biological interactions. The compound typically presents as an off-white solid, soluble in acetone, chloroform, dichloromethane, and ethyl acetate [3] [9].
Table 1: Key Nomenclature and Structural Identifiers
Property | Value |
---|---|
CAS Registry Number | 163217-66-1 |
IUPAC Name | (2Z)-2-Benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide |
Molecular Formula | C26H25NO3 |
Molecular Weight | 399.48 g/mol |
Configurational Descriptor | (2Z) |
Canonical SMILES | CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
This compound emerged as a critical synthetic intermediate during the development of atorvastatin, a blockbuster drug for hypercholesterolemia [1] [6] [9]. Its significance stems from its role as a precursor to metabolites of atorvastatin, a selective competitive inhibitor of HMG-CoA reductase [1] [9]. Notably, atorvastatin was the first statin approved to concurrently lower elevated LDL-cholesterol and triglycerides [1] [9].
The synthesis of N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide represented an advancement in acylamide chemistry, enabling precise stereochemical control for biological targeting. Its structural complexity – combining benzyloxy aromatic systems with α,β-unsaturated carbonyl motifs – exemplified late 20th-century strategies for bioactive molecule design [6] [9]. The CAS registry (163217-66-1) dates to the early 1990s, coinciding with patent filings for statin derivatives [1].
This compound exemplifies rational hybrid pharmacophore design through three strategic structural integrations:
Table 2: Hybrid Structural Elements and Their Functions
Structural Element | Chemical Role | Biological Utility |
---|---|---|
4-Benzyloxyphenyl group | Aromatic lipophilic domain | Membrane permeability enhancement |
α-Benzylidene unit | Conjugated enone linker | Electrophilic reactivity for enzyme inhibition |
Isobutyrylacetamide scaffold | β-Dicarbonyl system | Metal chelation and conformational rigidity |
Benzylidene-d5 modification | Isotopic labeling (C26H20D5NO3) | Metabolic pathway tracing |
These features enable dual functionality: the benzyloxyphenyl segment directs tissue distribution, while the α-benzylidene isobutyrylacetamide acts as a warhead for enzyme inhibition. The deuterated version exemplifies "isotopic switching" to prolong half-life without altering primary pharmacology – a strategy used in optimizing atorvastatin’s pharmacokinetics [5] [6]. This molecular architecture provides a template for multi-target inhibitors, particularly in cardiovascular and metabolic diseases where statins remain foundational therapeutics [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7